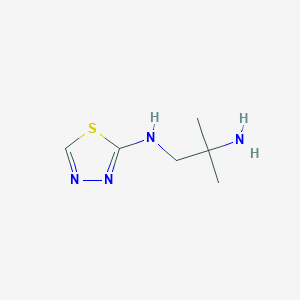
1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl-: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- typically involves the reaction of 2-methyl-1,2-propanediamine with a thiadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methyl-1,2-propanediamine and a thiadiazole precursor.
Reaction Conditions: The reaction is carried out in a solvent like ethanol or methanol, often under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent. Thiadiazole derivatives are known for their biological activities, and this compound is no exception. It has shown promise in preliminary studies for its ability to inhibit the growth of certain cancer cells and bacteria.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the creation of materials with tailored characteristics for use in electronics and photonics.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cell division and bacterial cell wall synthesis.
Comparison with Similar Compounds
1,2-Propanediamine, 2-methyl-: A similar compound without the thiadiazole moiety.
1,3,4-Thiadiazole derivatives: Other compounds containing the thiadiazole ring but with different substituents.
Uniqueness: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- is unique due to the presence of both the 1,2-propanediamine and thiadiazole moieties. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The thiadiazole ring contributes to its biological activity, while the 1,2-propanediamine moiety provides additional sites for chemical modification.
Properties
Molecular Formula |
C6H12N4S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-methyl-1-N-(1,3,4-thiadiazol-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C6H12N4S/c1-6(2,7)3-8-5-10-9-4-11-5/h4H,3,7H2,1-2H3,(H,8,10) |
InChI Key |
LQMHFMLACKSQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NN=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


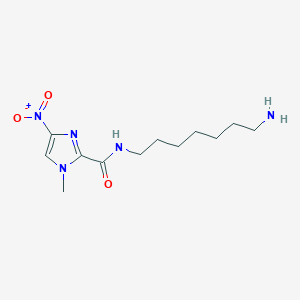


![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
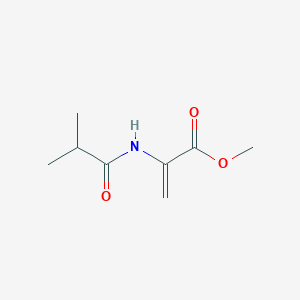
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
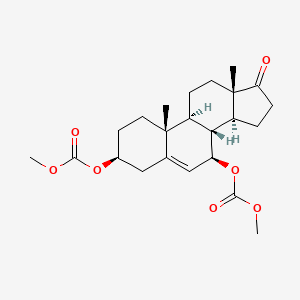
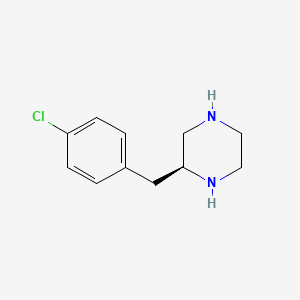
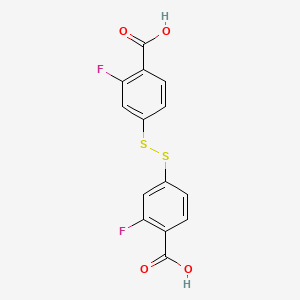
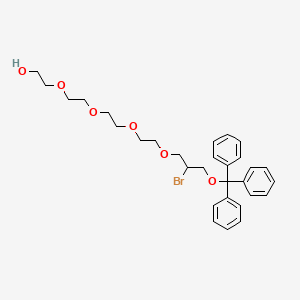
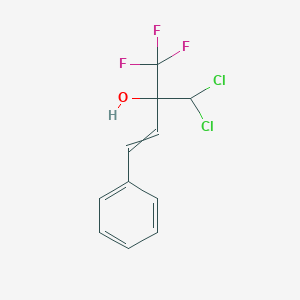
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)

